Pyrrolo-DC cep
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Overview
Description
Pyrrolo-DC cep, also known as Pyrrolo-deoxycytidine, is a fluorescent deoxycytidine analog. It is widely used as a probe for DNA structure and dynamics due to its ability to base-pair as a normal deoxycytidine nucleotide. This compound is highly fluorescent and is particularly useful in the analysis of DNA and RNA interactions with proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolo-DC cep can be synthesized through a multi-step process involving the modification of deoxycytidineThis process requires specific reaction conditions, including the use of phosphoramidite chemistry for incorporation into oligonucleotides by solid-phase synthesis .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated DNA synthesizers. The process includes the preparation of this compound phosphoramidite, which is then incorporated into DNA sequences. The industrial production ensures high purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo-DC cep undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrrolo group, altering its fluorescence properties.
Substitution: Substitution reactions can introduce different functional groups to the pyrrolo moiety, enhancing its utility in various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various fluorescent derivatives of this compound, each with unique properties suitable for specific applications .
Scientific Research Applications
Pyrrolo-DC cep has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study DNA and RNA structures.
Biology: Employed in the analysis of DNA-protein interactions and the dynamics of nucleic acids.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of fluorescent oligonucleotides for research and diagnostic purposes.
Mechanism of Action
Pyrrolo-DC cep exerts its effects by incorporating into DNA and RNA sequences, where it acts as a fluorescent marker. The compound’s fluorescence is highly sensitive to its environment, allowing researchers to monitor structural changes and interactions in real-time. The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid synthesis and repair .
Comparison with Similar Compounds
Etheno-Adenosine: A fluorescent nucleoside analog that does not hybridize well with natural bases.
Pteridine Nucleoside Analogues: Known for their substantial fluorescence but challenging synthesis.
2-Aminopurine: A mildly fluorescent base used in probing DNA structures.
Uniqueness of Pyrrolo-DC cep: this compound stands out due to its high fluorescence, stability, and ability to base-pair as a normal deoxycytidine nucleotide. Its small size does not perturb the DNA helix structure, making it an ideal probe for studying DNA and RNA dynamics .
Properties
Molecular Formula |
C42H50N5O7P |
---|---|
Molecular Weight |
767.8 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-2-oxo-7H-pyrrolo[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H50N5O7P/c1-28(2)47(29(3)4)55(52-23-11-22-43)54-37-25-39(46-26-31-24-30(5)44-40(31)45-41(46)48)53-38(37)27-51-42(32-12-9-8-10-13-32,33-14-18-35(49-6)19-15-33)34-16-20-36(50-7)21-17-34/h8-10,12-21,24,26,28-29,37-39H,11,23,25,27H2,1-7H3,(H,44,45,48) |
InChI Key |
FWLUZTXCSZBURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
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